molecular formula C14H20N2O3 B13510230 Tert-butyl 3-(4-aminobenzamido)propanoate

Tert-butyl 3-(4-aminobenzamido)propanoate

Cat. No.: B13510230
M. Wt: 264.32 g/mol
InChI Key: LWYUABNDGGZFKS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-aminobenzamido)propanoate is an organic compound with the molecular formula C14H20N2O3 It is a derivative of propanoic acid and features an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-aminobenzamido)propanoate typically involves the esterification of 3-(4-aminobenzamido)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-aminobenzamido)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(4-aminobenzamido)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antifolates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-aminobenzamido)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(3-aminopropoxy)propanoate
  • Tert-butyl 4-aminobenzoate
  • Tert-butyl 3-(benzylamino)propanoate

Uniqueness

Tert-butyl 3-(4-aminobenzamido)propanoate is unique due to its specific structural features, such as the presence of both an ester and an amide group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl 3-[(4-aminobenzoyl)amino]propanoate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-12(17)8-9-16-13(18)10-4-6-11(15)7-5-10/h4-7H,8-9,15H2,1-3H3,(H,16,18)

InChI Key

LWYUABNDGGZFKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCNC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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